4-(Triethylsilyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20OSi |
|---|---|
Molecular Weight |
220.38 g/mol |
IUPAC Name |
4-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13-9-7-12(11-14)8-10-13/h7-11H,4-6H2,1-3H3 |
InChI Key |
IYTQLHBMYATZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Triethylsilyl Benzaldehyde
Direct Aryl C-Si Bond Formation Strategies
The most direct approach to synthesizing 4-(Triethylsilyl)benzaldehyde involves the formation of a carbon-silicon bond on a pre-existing benzaldehyde (B42025) framework. This is typically achieved through the transition metal-catalyzed cross-coupling of a halogenated benzaldehyde with a suitable silicon-donating reagent.
Transition Metal-Catalyzed Silylation of Halogenated Benzaldehydes
Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of C–Si bonds. These methods offer a powerful route to arylsilanes from readily available aryl halides.
Palladium-catalyzed cross-coupling reactions are a well-established and highly efficient method for the silylation of aryl halides. organic-chemistry.org This approach is applicable to the synthesis of this compound, typically starting from 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde. The reaction generally involves the coupling of the aryl halide with a silylating agent, such as hexaethyldisilane (Et₃Si-SiEt₃) or triethylsilane (HSiEt₃).
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the desired arylsilane and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Bulky electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. organic-chemistry.org
While specific examples detailing the synthesis of this compound are not extensively documented in dedicated studies, the general applicability of this methodology is widely recognized. nih.govkyoto-u.ac.jp The reaction conditions can be adapted from similar silylations of other aryl halides.
Table 1: Typical Components in Palladium-Mediated Silylation of Aryl Halides
| Component | Examples | Role |
|---|---|---|
| Aryl Halide | 4-Bromobenzaldehyde, 4-Iodobenzaldehyde | Electrophilic partner |
| Silylating Agent | Hexaethyldisilane, Triethylsilane | Silicon nucleophile source |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | P(t-Bu)₃, SPhos, XPhos | Stabilizes catalyst, promotes reaction |
| Base | K₃PO₄, CsF, LiOBz | Activator/Promoter |
| Solvent | Dioxane, Toluene, DMF | Reaction medium |
In the pursuit of more sustainable and practical catalytic systems, heterogeneous catalysts have emerged as a promising alternative to their homogeneous counterparts. Supported bimetallic nanoparticles, such as copper-palladium on silica (CuPd/SiO₂), have demonstrated exceptional activity in various cross-coupling reactions, including Suzuki and Heck couplings. rsc.orgscispace.comresearchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often lower catalyst loadings. scispace.com
The enhanced catalytic performance of these bimetallic systems is often attributed to synergistic effects between the two metals. For instance, in CuPd nanoparticles, the copper is believed to help maintain palladium in its catalytically active Pd(0) oxidation state, which is crucial for the initial oxidative addition step in the cross-coupling cycle. rsc.org The catalysts are typically prepared by depositing ultra-small, homogeneously alloyed nanoparticles onto a high-surface-area support like fumed silica. scispace.com
While their application has been predominantly explored for C-C bond formation, the underlying principles are directly relevant to C-Si bond formation. The high activity and stability of catalysts like CuPd/SiO₂ make them strong candidates for the silylation of halogenated benzaldehydes. This avenue could provide a more cost-effective and environmentally friendly route to this compound, although specific research in this area is still developing.
Table 2: Characteristics of Heterogeneous Bimetallic Catalysts for Cross-Coupling
| Feature | Description | Potential Advantage for Silylation |
|---|---|---|
| Catalyst Composition | Bimetallic nanoparticles (e.g., CuPd, NiPd) on a solid support (e.g., SiO₂, Al₂O₃) | Synergistic effects enhance catalytic activity and stability. rsc.org |
| Key Advantages | Recyclable, reduced metal leaching, high turnover numbers (TON) and frequencies (TOF) | Lower cost, simplified product purification, greener process. scispace.com |
| Proposed Mechanism | Base metal helps maintain Pd in the active Pd(0) state, facilitating oxidative addition. | Potentially higher efficiency and catalyst longevity. rsc.org |
Alternative Synthetic Routes to Para-Silylated Benzaldehyde Frameworks
Instead of silylating a benzaldehyde molecule, an alternative strategy involves introducing the aldehyde function onto a pre-silylated aromatic ring. The primary method for this transformation is the formylation of triethylsilylbenzene.
Several classic named reactions can be employed for the formylation of aromatic compounds, such as the Gattermann-Koch reaction (using CO and HCl with a catalyst like AlCl₃/CuCl) or the Vilsmeier-Haack reaction (using a formylating agent like dimethylformamide (DMF) and phosphoryl chloride). wikipedia.orggoogle.com For an activated ring like triethylsilylbenzene (the silyl (B83357) group is a weak para-director), these electrophilic substitution reactions can proceed to yield the desired this compound. The regioselectivity is directed by the silyl group to the para position. This approach avoids potential side reactions that might occur with the aldehyde group during the silylation step.
Elaboration of Precursor Molecules for this compound Synthesis
An entirely different synthetic philosophy involves starting with a molecule that already contains the 4-(triethylsilyl)phenyl moiety and then chemically modifying a different functional group to create the aldehyde. This multi-step approach offers flexibility and can be advantageous if the precursor molecules are readily accessible.
One common strategy is the oxidation of 4-(triethylsilyl)benzyl alcohol. This precursor can be oxidized to the corresponding aldehyde using a wide array of modern oxidation reagents. Mild conditions are generally preferred to avoid over-oxidation to the carboxylic acid. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a classic and effective method. tubitak.gov.tr Other popular reagents include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or catalytic methods using transition metals. researchgate.net
Another viable pathway is the partial reduction of 4-(triethylsilyl)benzonitrile. The nitrile group can be converted to an aldehyde through reduction with a hydride reagent, followed by hydrolysis of the resulting imine intermediate. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it typically allows the reaction to be stopped at the aldehyde stage without further reduction to the alcohol. rsc.org The necessary precursor, 4-(triethylsilyl)benzonitrile, can itself be synthesized via palladium-catalyzed silylation of 4-bromobenzonitrile.
Table 3: Comparison of Precursor Elaboration Routes
| Precursor Molecule | Transformation | Key Reagents | Advantages |
|---|---|---|---|
| 4-(Triethylsilyl)benzyl alcohol | Oxidation | Swern (DMSO, (COCl)₂), PCC, DMP | High yields, wide variety of available reagents. tubitak.gov.tr |
Mechanistic Investigations and Reactivity Profiles of 4 Triethylsilyl Benzaldehyde
Chemical Transformations of the Aldehyde Moiety
The aldehyde functional group in 4-(triethylsilyl)benzaldehyde is a versatile reactive center, susceptible to a variety of chemical transformations. Its reactivity is fundamentally governed by the electrophilic nature of the carbonyl carbon, which is a prime target for nucleophilic attack. The presence of the triethylsilyl group on the aromatic ring can influence the electronic properties of the aldehyde, though it generally participates in the canonical reactions expected of an aromatic aldehyde.
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.org
Grignard Reactions: Organomagnesium halides, or Grignard reagents, are potent nucleophiles that readily add to the carbonyl group of this compound. adichemistry.comsigmaaldrich.com For instance, the reaction with a Grignard reagent such as phenylmagnesium bromide would proceed via nucleophilic attack of the phenyl anion equivalent on the aldehyde's carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish a secondary alcohol, 1-phenyl-1-[4-(triethylsilyl)phenyl]methanol. leah4sci.com The general mechanism involves the formation of a new carbon-carbon bond. wikipedia.org
Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.com For this compound, this reaction provides a route to various 4-(triethylsilyl)styrene derivatives. The reaction proceeds through a [2+2] cycloaddition mechanism to form a transient four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate then collapses to form the alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force for the reaction. lumenlearning.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org
Reformatsky Reaction: The Reformatsky reaction offers a method to synthesize β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of metallic zinc. vedantu.comadichemistry.comwikipedia.org In the case of this compound, it would react with an α-halo ester, like ethyl bromoacetate, and zinc to form an organozinc intermediate. libretexts.orgjk-sci.com This organozinc reagent then adds to the carbonyl group of the aldehyde. Subsequent acidic workup yields the corresponding β-hydroxy ester. adichemistry.comlibretexts.org
Table 1: Nucleophilic Addition Reactions of this compound
| Reaction Name | Nucleophile/Reagent | Intermediate | Product Type |
|---|---|---|---|
| Grignard Reaction | R-MgX | Tetrahedral alkoxide | Secondary or Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Oxaphosphetane | Alkene |
| Reformatsky Reaction | BrZnCH₂CO₂R | Organozinc enolate | β-Hydroxy Ester |
The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatile redox chemistry.
Oxidation: Common oxidizing agents can convert the aldehyde to 4-(triethylsilyl)benzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. The reaction involves the addition of oxygen to the carbon-hydrogen bond of the aldehyde group.
Reduction: Conversely, the aldehyde can be reduced to [4-(triethylsilyl)phenyl]methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, reacting via the nucleophilic addition of a hydride ion to the carbonyl carbon. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup to yield the primary alcohol.
Table 2: Oxidation and Reduction of this compound
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ or Jones Reagent | 4-(Triethylsilyl)benzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | [4-(Triethylsilyl)phenyl]methanol |
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The resulting imines are themselves valuable intermediates. For example, they can undergo reduction in a process known as reductive amination. Treatment of the imine in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation provides a direct route to secondary amines.
The aldehyde group can be protected by converting it into an acetal. This is achieved by reacting this compound with an alcohol, typically in the presence of an acid catalyst. The reaction is reversible and involves the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal. Common diols like ethylene (B1197577) glycol are often used to form cyclic acetals, which are particularly stable. This protection strategy is crucial in multistep syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction under conditions that would otherwise affect the aldehyde.
Reactivity Pertaining to the Triethylsilyl Group
While the aldehyde group is often the primary site of reactivity, the triethylsilyl moiety also possesses distinct chemical properties that can be exploited.
The carbon-silicon bond in arylsilanes is susceptible to cleavage under certain conditions, allowing for the substitution of the silyl (B83357) group. This process, known as ipso-substitution, can be initiated by electrophiles. For example, protodesilylation, the replacement of the silyl group with a hydrogen atom, can be achieved by treatment with a strong acid such as trifluoroacetic acid. Halodesilylation, the replacement with a halogen, can be accomplished using reagents like iodine monochloride (ICl) or bromine (Br₂). These reactions provide a pathway to functionalize the aromatic ring at the position formerly occupied by the triethylsilyl group, offering synthetic utility beyond the transformations of the aldehyde moiety.
Chemo- and Regioselective Considerations in Multi-Functional Systems
The chemoselectivity of reactions involving this compound becomes a critical consideration when other reactive functional groups are present in the molecule or the reaction mixture. The aldehyde group is generally more electrophilic than other carbonyl functionalities like esters or amides, allowing for selective reactions under appropriate conditions.
The triethylsilyl group itself is relatively stable under many reaction conditions but can be cleaved under specific circumstances, such as in the presence of strong acids or fluoride (B91410) ions. This property can be exploited for synthetic purposes, where the silyl group acts as a protecting group or a handle for further transformations.
Regioselectivity is a key aspect in reactions involving the aromatic ring of this compound. The triethylsilyl group is a para-director for electrophilic aromatic substitution reactions. However, the aldehyde group is a meta-director and deactivating. Therefore, the outcome of such reactions would depend on the relative directing and activating/deactivating effects of these two substituents and the reaction conditions. In many cases, the strong directing effect of the silyl group and the deactivating nature of the aldehyde would likely lead to complex product mixtures or require specific strategies to achieve high regioselectivity.
For instance, in a Friedel-Crafts acylation, the incoming acyl group would be directed to the positions meta to the aldehyde and ortho to the triethylsilyl group. The steric bulk of the triethylsilyl group might further influence the regiochemical outcome, favoring substitution at the less hindered ortho position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a System Containing this compound Moiety
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Nitrating Mixture (HNO₃/H₂SO₄) | Substitution ortho to the triethylsilyl group | The silyl group is an ortho,para-director, while the aldehyde is a meta-director. The position ortho to the silyl group is electronically favored. |
| Acyl Chloride / Lewis Acid | Substitution ortho to the triethylsilyl group | Similar directing effects as in nitration, with potential steric influence from the bulky silyl group. |
| Bromine / Lewis Acid | Substitution ortho to the triethylsilyl group | Halogenation follows the directing effects of the substituents. |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.
Strategic Applications of 4 Triethylsilyl Benzaldehyde in Complex Molecule Synthesis
Utility as a Versatile Synthetic Intermediate
4-(Silyl)benzaldehydes are valuable building blocks in organic synthesis due to the unique properties conferred by the silyl (B83357) group. This moiety can influence the electronic properties of the aromatic ring and serve as a handle for further chemical transformations.
Formation of Amino-Functionalized Derivatives
The aldehyde functional group of 4-(silyl)benzaldehydes readily undergoes reactions with various amines to form imines or can be used in reductive amination processes to yield amino-functionalized derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the reaction of a silyl-substituted benzaldehyde (B42025) with a primary amine yields an N-substituted imine, which can be subsequently reduced to the corresponding secondary amine.
A general scheme for the formation of an amino-functionalized derivative is presented below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-(Triethylsilyl)benzaldehyde | Primary Amine (R-NH₂) | N-(4-(Triethylsilyl)benzylidene)alkanamine | Imine Formation |
| N-(4-(Triethylsilyl)benzylidene)alkanamine | Reducing Agent (e.g., NaBH₄) | N-Alkyl-1-(4-(triethylsilyl)phenyl)methanamine | Reductive Amination |
Construction of Heterocyclic Architectures
Silyl-substituted benzaldehydes are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The aldehyde group can participate in various cyclization reactions, including multicomponent reactions, to form complex ring systems. For example, 4-[(Trimethylsilyl)ethynyl]benzaldehyde has been utilized in the preparation of imidazolidine (B613845) derivatives. sigmaaldrich.com While not a direct analogue, this demonstrates the utility of silyl-substituted benzaldehydes in constructing nitrogen-containing heterocycles. The synthesis of various heterocyclic scaffolds often involves the condensation of the aldehyde with other bifunctional reagents.
Precursor for Advanced Organic Materials
The unique electronic and structural properties imparted by the silyl group make 4-(silyl)benzaldehydes attractive precursors for advanced organic materials. The silyl group can enhance solubility, influence molecular packing, and serve as a site for cross-linking or further functionalization. For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde is a known precursor in the synthesis of porphyrin-based materials, which have applications in areas such as organic solar cells. sigmaaldrich.com The triethylsilyl group in this compound could similarly be exploited in the design of novel organic electronic materials.
Participation in Catalytic Organic Transformations
The reactivity of the aldehyde group in 4-(silyl)benzaldehydes allows for their participation in a variety of catalytic organic transformations, leading to the efficient synthesis of complex molecules.
Development of Novel Carbazone Synthesis Protocols
A representative reaction for carbazone synthesis is shown below:
| Aldehyde | Reagent | Product |
| This compound | Carbazide | 2-(4-(Triethylsilyl)benzylidene)hydrazine-1-carboxamide |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Aldehydes are common components in MCRs. Silyl-substituted benzaldehydes can be integrated into various MCRs to generate diverse molecular scaffolds. For example, aldehydes can react with amines and trimethylsilyl (B98337) cyanide in the presence of a chiral catalyst to produce α-amino nitriles, which are valuable synthetic intermediates. smolecule.com
An illustrative example of a potential multicomponent reaction involving a silyl-benzaldehyde is the Biginelli reaction, which is used to synthesize dihydropyrimidinones.
| Component 1 | Component 2 | Component 3 | Product Class |
| This compound | Urea | Ethyl Acetoacetate | Dihydropyrimidinone |
Computational Chemistry and Spectroscopic Characterization Studies for Silyl Benzaldehydes
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving silyl (B83357) benzaldehydes. These computational approaches allow for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, providing a detailed understanding of reaction kinetics and thermodynamics.
For instance, in reactions such as nucleophilic additions to the carbonyl group, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps leading to the final product. The influence of the silyl substituent on the reactivity of the aldehyde can be quantitatively assessed by comparing the calculated energy barriers with those of unsubstituted benzaldehyde (B42025). Theoretical simulations on the enantioselective cyanation of benzaldehyde, for example, have shown that the stereochemistry of the reaction is controlled by both the direction of the cyanide attack and the different coordination modes of the benzaldehyde to the catalyst. acs.org
Mechanistic investigations of cross-coupling reactions involving benzaldehyde have been successfully carried out using DFT calculations. nih.gov These studies reveal the intricate steps of the catalytic cycle, including oxidative addition, hydrogen transfer, and reductive elimination. nih.gov By applying similar computational strategies to 4-(triethylsilyl)benzaldehyde, the electronic effects of the triethylsilyl group on each step of a given reaction can be elucidated. The electron-donating or withdrawing nature of the substituent, as determined by computational analysis, can significantly influence the stability of intermediates and the energy of transition states. nih.gov
Furthermore, computational studies can explore reaction mechanisms that are difficult to study experimentally. For example, the formation of transient intermediates or the role of solvent molecules in a reaction can be modeled to provide a more complete picture of the reaction dynamics. nih.govcanterbury.ac.uk
Table 1: Representative Theoretical Data for Substituted Benzaldehydes
| Compound | Method/Basis Set | Calculated Parameter | Value |
|---|---|---|---|
| Benzaldehyde | DFT/B3LYP/6-31G* | C=O Vibrational Frequency (cm⁻¹) | 1720 |
| 4-Hydroxybenzaldehyde | DFT/B3LYP/6-31G(d,p) | HOMO-LUMO Gap (eV) | 5.34 |
| Halobenzaldehydes | DFT | Rotational Barriers (kcal/mol) | 5-8 |
Note: This table presents generalized data from computational studies on substituted benzaldehydes to illustrate the types of parameters calculated. Specific values for this compound would require dedicated calculations.
Spectroscopic Analysis in Structural Determination and Reaction Monitoring
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural characterization of silyl benzaldehydes and for monitoring the progress of their reactions.
¹H and ¹³C NMR Spectroscopy: The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei within the molecule. For this compound, the protons of the ethyl groups on the silicon atom will have characteristic shifts and coupling patterns. The aldehydic proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum. The aromatic protons will exhibit a splitting pattern characteristic of a para-substituted benzene (B151609) ring. The position of the silicon atom can be confirmed using ²⁹Si NMR spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the carbonyl group (C=O) of the aldehyde, which gives rise to a strong absorption band typically in the region of 1700-1730 cm⁻¹. The exact frequency can be influenced by the electronic effects of the triethylsilyl substituent. The spectrum will also show characteristic bands for the Si-C and C-H vibrations of the triethylsilyl group and the aromatic ring. gelest.comresearchgate.net The disappearance of the aldehyde C=O stretch and the appearance of new characteristic peaks can be used to monitor the conversion of the aldehyde in a reaction.
Spectroscopic analysis is not only used for structural confirmation but also plays a crucial role in studying intermolecular interactions. For example, changes in the vibrational and NMR spectra upon changes in concentration or solvent can reveal information about hydrogen bonding or other weak interactions. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aldehydic H | ~9.9-10.1 ppm |
| Aromatic H | ~7.5-7.9 ppm | |
| Si-CH₂-CH₃ | ~0.9-1.1 ppm (quartet) | |
| Si-CH₂-CH₃ | ~0.6-0.8 ppm (triplet) | |
| ¹³C NMR | Carbonyl C | ~190-193 ppm |
| Aromatic C | ~128-140 ppm | |
| Si-CH₂ | ~5-10 ppm | |
| Si-CH₂-CH₃ | ~7-12 ppm | |
| IR | C=O Stretch | ~1690-1710 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2875-2960 cm⁻¹ | |
| Si-C Stretch | ~740-850 cm⁻¹ |
Note: These are estimated values based on typical ranges for similar compounds and would need to be confirmed by experimental data.
Correlation of Theoretical and Experimental Data in Reactivity Prediction
The true power of these methods is realized when theoretical calculations and experimental spectroscopic data are used in conjunction. Computationally predicted spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimental spectra to confirm the proposed structure of a molecule. researchgate.net Good agreement between calculated and experimental data provides confidence in the accuracy of the computational model. nih.gov
Once a reliable computational model is established, it can be used to predict the reactivity of the molecule. For example, calculated properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound can indicate its susceptibility to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. Similarly, calculated atomic charges can identify the most electrophilic sites in the molecule.
Q & A
Q. What are the standard synthetic routes for 4-(Triethylsilyl)benzaldehyde, and how can purity be optimized?
A common approach involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon). For example, trifluoromethylbenzaldehyde derivatives are synthesized using aryl iodides, Pd(OAc)₂ catalysts, and triethylamine in toluene, followed by purification via column chromatography . To optimize purity, ensure rigorous exclusion of moisture and monitor reaction progress with TLC. Post-synthesis, sublimation or recrystallization in ethanol can enhance purity, as demonstrated in analogous benzaldehyde derivatives .
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
FT-IR and ¹H/¹³C NMR are critical for functional group and structural analysis. For instance, FT-IR confirms aldehyde C=O stretches (~1700 cm⁻¹), while NMR resolves silyl group signals (e.g., δ 0.5–1.5 ppm for Si-CH₂) . Single-crystal X-ray diffraction (SHELX programs) is recommended for unambiguous structural determination, particularly for resolving steric effects from the triethylsilyl moiety .
Q. What safety protocols are essential when handling this compound in the lab?
While specific toxicological data may be limited for this compound, analogous aldehydes require eye protection (flush with water for 15 minutes upon exposure), gloves, and fume hood use. Contaminated clothing should be removed immediately, and spills neutralized with inert absorbents .
Advanced Research Questions
Q. How does the triethylsilyl group influence reaction kinetics and stereoselectivity in asymmetric syntheses?
The bulky triethylsilyl group enhances steric hindrance, favoring specific transition states in asymmetric reactions. For example, in Wittig reactions, it can stabilize intermediates via hyperconjugation, altering regioselectivity. Kinetic studies of trifluoromethylbenzaldehyde derivatives show that electron-withdrawing groups (e.g., CF₃) accelerate nucleophilic additions, a principle applicable to silyl-substituted analogs .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in hydrogen-bonding patterns or unit-cell parameters can arise from polymorphism or twinning. Use SHELXL for high-resolution refinement and graph-set analysis (Etter’s methodology) to classify hydrogen-bonding networks. For ambiguous cases, complement crystallography with DFT calculations to validate molecular geometries .
Q. How can HPLC methods be adapted to quantify this compound in complex matrices?
Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions improves UV detectability. A validated HPLC-UV protocol for methoxyamine (using DEAB) can be modified: employ a C18 column, isocratic elution (acetonitrile/water, 60:40), and monitor at 254 nm. Adjust pH to 2.5 to stabilize the aldehyde group during analysis .
Q. What mechanistic insights explain by-product formation during the synthesis of this compound?
By-products often arise from competing pathways, such as over-oxidation of the benzyl alcohol precursor or silyl group hydrolysis. Kinetic control (low temperature, short reaction times) and anhydrous conditions minimize these issues. For example, in trifluoromethylbenzaldehyde synthesis, iodine and PPh₃ prevent aryl iodide decomposition, a strategy applicable to silylated analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
